Tris(trichlorosilylethyl)methyl-silane

Overview

Description

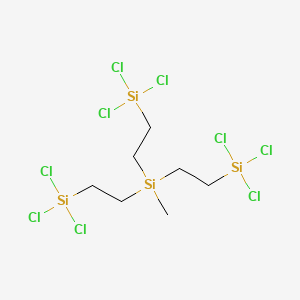

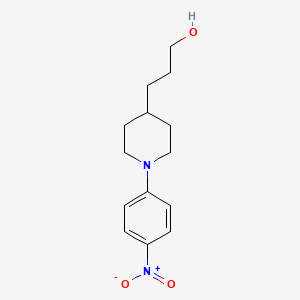

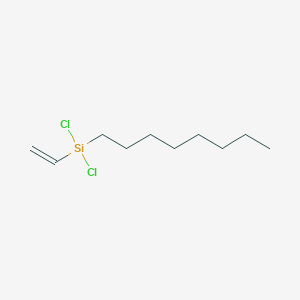

Tris(trichlorosilylethyl)methyl-silane is a chemical compound with a molecular formula of C12H27Cl9Si4. It is a substance in liquid form and belongs to the chemical family of organochlorosilane . It is primarily used as a chemical intermediate and is recommended for research use only .

Molecular Structure Analysis

The Tris(trichlorosilylethyl)methyl-silane molecule contains a total of 34 bonds, including 19 non-H bonds and 6 rotatable bonds . It consists of 15 Hydrogen atoms, 7 Carbon atoms, and 9 Chlorine atoms .

Chemical Reactions Analysis

While specific chemical reactions involving Tris(trichlorosilylethyl)methyl-silane are not available, similar compounds like Tris(trimethylsilyl)silane have been used in various chemical reactions. For example, it has been used in radical reductions, hydrosilylation, and consecutive radical reactions .

Physical And Chemical Properties Analysis

Tris(trichlorosilylethyl)methyl-silane is a liquid substance . Its molecular weight is 530.6 g/mol.

Scientific Research Applications

Reducing Abilities and Hydrosilylation Reactions

Tris(alkylthio)silanes, including those structurally similar to Tris(trichlorosilylethyl)methyl-silane, have been studied for their reducing abilities via free radical mechanisms and as hydrosilylating agents for alkenes with electron-donating substituents. These compounds effectively reduce a variety of organic substrates, indicating their potential in organic synthesis and hydrosilylation processes (Chatgilialoglu et al., 1992).

Surface Modification

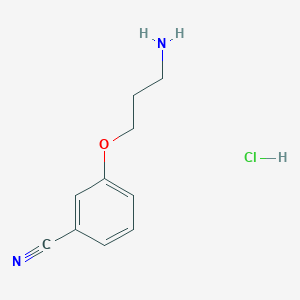

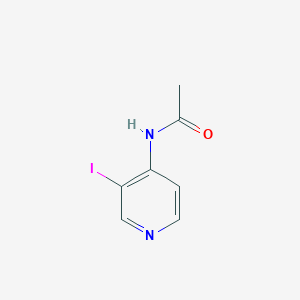

The synthesis of compounds like 4-Trichlorosilylmethylbenzonitrile and 4-(2-Trichlorosilylethyl)pyridine, starting from trichlorosilane, highlights the application of these compounds in surface modification, particularly for tin dioxide. This suggests the potential of Tris(trichlorosilylethyl)methyl-silane in modifying surfaces to enhance their properties or functionalities (Grüniger & Calzaferri, 1979).

Advanced Materials and Ceramics

Tris(dichloromethylsilylethyl)borane, a compound related to Tris(trichlorosilylethyl)methyl-silane, serves as a precursor for SiBCN ceramics, demonstrating the role of these silanes in the production of advanced materials. Such ceramics are utilized in lithium-ion battery anodes, showcasing their importance in energy storage technologies (Chen et al., 2021).

Hydrophobic Coatings

The physicochemical characteristics of hydrophobic trichlorosilanes, including derivatives of Tris(trichlorosilylethyl)methyl-silane, have been investigated for their potential in creating ultra-thin hydrophobic layers. These coatings are significant for protecting surfaces against moisture and enhancing their durability (Baruwa et al., 2019).

Safety and Hazards

Tris(trichlorosilylethyl)methyl-silane is classified as a skin corrosive/irritant and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name |

trichloro-[2-[methyl-bis(2-trichlorosilylethyl)silyl]ethyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl9Si4/c1-17(2-5-18(8,9)10,3-6-19(11,12)13)4-7-20(14,15)16/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFFXXZDZLDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl9Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(trichlorosilylethyl)methylsilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)